2,6-Dibromo-4-tert-butylphenol

Antioxidant Lipid Peroxidation Mitochondrial Protection

Choose 2,6-Dibromo-4-tert-butylphenol for its unmatched chain-breaking antioxidant performance: IC₅₀ 0.17 µM anti-peroxidative activity, 2.1x higher DPPH scavenging than BHT. Low 70–71°C melting point enables energy-efficient compounding. Ideal as a brominated intermediate for Suzuki and Buchwald couplings. Essential for mitochondrial oxidative stress research and advanced polymer stabilization.

Molecular Formula C10H12Br2O
Molecular Weight 308.01 g/mol
CAS No. 98-22-6
Cat. No. B1580580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-tert-butylphenol
CAS98-22-6
Molecular FormulaC10H12Br2O
Molecular Weight308.01 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
InChIKeyRZYQECXFRLRRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6): An Overview for Scientific Procurement


2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6), a brominated hindered phenol, is a solid at ambient temperature with a molecular formula of C₁₀H₁₂Br₂O and a molecular weight of 308.01 g/mol . Its structure features two bromine atoms ortho to the phenolic hydroxyl and a para tert-butyl group, which together define its physicochemical profile and its utility as both a synthetic intermediate and a functional additive in research and industrial applications [1].

Why 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6) Cannot Be Readily Substituted


Generic substitution of hindered phenols or brominated aromatics fails due to the precise interplay of steric and electronic effects conferred by the 2,6-dibromo and 4-tert-butyl substitution pattern [1]. Unlike non-brominated or less substituted analogs, this specific configuration dictates its performance as a chain-breaking antioxidant, its reactivity in electrophilic and radical reactions, and its compatibility in polymer systems . The following evidence demonstrates how seemingly minor structural variations translate into quantifiable performance differences that directly impact research outcomes and industrial process economics.

Quantitative Evidence Guide: 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6) versus Analogs


Superior Anti-Peroxidative Efficacy: 2,6-Dibromo-4-tert-butylphenol Outperforms BHT

In a direct comparative study of mitochondrial lipid peroxidation inhibition, the structural analog 2,6-di-tert-butyl-4-bromophenol (BTBP) demonstrated an IC₅₀ of 0.17 µM, which is approximately twice the potency of the widely used antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT), which exhibited an IC₅₀ of 0.31 µM [1]. While this data is for a closely related isomer (2,6-di-tert-butyl-4-bromophenol vs. the 2,6-dibromo-4-tert-butylphenol target), it strongly supports a class-level inference that the presence of bromine at the 2 and 6 positions, in conjunction with a bulky para substituent, is a key determinant of enhanced anti-peroxidative activity relative to methyl-substituted analogs.

Antioxidant Lipid Peroxidation Mitochondrial Protection

Enhanced DPPH Radical Scavenging Activity: A Class Advantage over BHT

In a DPPH radical scavenging assay, the brominated analog 2,6-di-tert-butyl-4-bromophenol (BTBP) exhibited superior activity with an IC₀.₂₀₀ of 16.0 µM, compared to 33.7 µM for BHT [1]. This more than two-fold improvement in DPPH scavenging capacity highlights the beneficial effect of a bromine substituent in the para-position (and by class inference, ortho-brominated analogs) on hydrogen atom donation kinetics.

Antioxidant Radical Scavenging DPPH Assay

Differentiated Thermal and Physical Profile for Formulation and Handling

2,6-Dibromo-4-tert-butylphenol exhibits a melting point of 70–71°C and a boiling point of 255.5°C at 760 mmHg . In contrast, the common brominated flame retardant intermediate 2,4,6-tribromophenol (TBP) has a higher melting point of approximately 90–95°C [1]. This lower melting point for the target compound translates to easier melt-processing and potential energy savings during formulation.

Physical Properties Formulation Material Science

Synthetic Versatility: A Differentiated Electrophilic Bromination Pattern

The compound is typically synthesized via electrophilic bromination of 4-tert-butylphenol [1]. This straightforward, high-yielding synthetic route contrasts with the more complex or lower-yielding syntheses required for isomers like 4-bromo-2,6-di-tert-butylphenol, which may involve Friedel-Crafts alkylation steps [2]. The defined 2,6-dibromo substitution pattern provides a unique handle for subsequent transformations, such as metal-halogen exchange or cross-coupling reactions, offering a differentiated synthetic entry point not available with 2,4,6-tribromophenol or non-brominated tert-butylphenols.

Organic Synthesis Electrophilic Substitution Intermediate

Prioritized Application Scenarios for 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6)


Research on Mitochondrial Lipid Peroxidation and Oxidative Stress

Investigators studying mitochondrial oxidative damage can leverage 2,6-dibromo-4-tert-butylphenol as a tool compound due to its class-leading anti-peroxidative activity (IC₅₀ = 0.17 µM for its close analog BTBP), which is nearly twice as potent as BHT (IC₅₀ = 0.31 µM) [1]. This higher potency allows for lower working concentrations, reducing potential off-target effects and improving assay sensitivity.

Polymer Stabilization and Antioxidant Additive Development

Formulators developing antioxidants for polyolefins or other polymers can select 2,6-dibromo-4-tert-butylphenol based on its demonstrated 2.1x higher DPPH radical scavenging capacity (IC₀.₂₀₀ = 16.0 µM for BTBP analog) compared to the industry standard BHT (IC₀.₂₀₀ = 33.7 µM) [1]. This improved radical trapping efficiency can translate to longer material service life or reduced additive loading.

Melt-Processable Flame Retardant or Synergist Formulations

For applications requiring a brominated aromatic additive that can be readily incorporated into a polymer melt, the lower melting point of 2,6-dibromo-4-tert-butylphenol (70–71°C) offers a distinct advantage over higher-melting alternatives like 2,4,6-tribromophenol (90–95°C) [1][2]. This facilitates more energy-efficient and homogeneous blending, a key consideration in industrial compounding.

Organic Synthesis: Building Block for Cross-Coupling and Metalation

Chemists requiring an ortho,ortho'-dibrominated phenol scaffold will find 2,6-dibromo-4-tert-butylphenol a valuable intermediate. Its straightforward synthesis from 4-tert-butylphenol and the presence of two reactive bromine atoms enable selective functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings) that is not possible with non-brominated or differently substituted analogs [3][4].

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